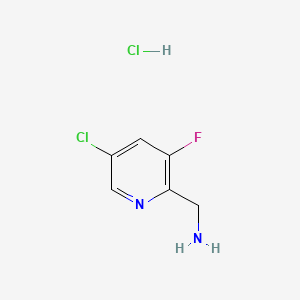

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNJLIIGPAHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694188 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-29-7 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1257535-29-7), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, its unique electronic and structural properties, conferred by the chloro and fluoro substituents, make it a valuable scaffold in the synthesis of novel bioactive molecules. This document details the compound's physicochemical properties, outlines a validated synthetic pathway and subsequent analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Physicochemical Properties and Structural Elucidation

This compound is a substituted pyridine compound presented as its hydrochloride salt to improve stability and handling. The strategic placement of both a chloro and a fluoro group on the pyridine ring modulates the electronic properties of the molecule, influencing its reactivity and potential intermolecular interactions.

The pyridine nitrogen and the primary amine provide key sites for hydrogen bonding, while the lipophilic, electron-withdrawing halogen atoms can enhance binding affinity to biological targets and improve metabolic stability and membrane permeability—key considerations in drug design.[1][2][3]

Table 1: Core Physicochemical Data

| Identifier | Value | Source |

| IUPAC Name | (5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride | [4] |

| CAS Number | 1257535-29-7 | [4] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [4] |

| Molecular Weight | 197.04 g/mol | Calculated |

| Canonical SMILES | Cl.NCC1=NC=C(Cl)C=C1F | [4] |

| InChI Key | XIDNJLIIGPAHBJ-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD17214202 | [4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

(Note: An image of the chemical structure would be placed here in a final document.)

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route begins with the commercially available precursor, 2,3-difluoro-5-chloropyridine. The overall strategy involves a nucleophilic aromatic substitution to install an amino group, followed by functional group manipulations to build the aminomethyl sidechain.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Amination of the Precursor: Selective amination of 2,3-difluoro-5-chloropyridine at the 2-position.

-

Introduction of the Methylene Group: Conversion of the 2-amino group to a 2-cyanomethyl or a related precursor.

-

Reduction and Salt Formation: Reduction of the intermediate to the primary amine and subsequent formation of the hydrochloride salt.

Caption: Proposed multi-step synthesis workflow from a common starting material.

Experimental Protocol: Synthesis of 5-Chloro-3-fluoropyridin-2-amine (Intermediate C)

This protocol is adapted from established procedures for the amination of halopyridines.[5]

Expert Insight: The choice of liquid ammonia in a sealed autoclave is critical. It acts as both the nucleophile and the solvent, and the elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction. The fluorine at the 2-position is more labile than the chlorine at the 5-position due to the activating effect of the ring nitrogen.

-

Reactor Setup: Charge a high-pressure stainless-steel autoclave with 2,3-difluoro-5-chloropyridine (1.0 eq).

-

Reagent Addition: Cool the autoclave to -78°C (dry ice/acetone bath) and carefully condense liquid ammonia (approx. 12.0 eq) into the vessel.

-

Reaction: Seal the autoclave and heat the reaction mixture to 120°C. Maintain this temperature with stirring for 24 hours. The internal pressure will increase significantly.

-

Work-up: Cool the reactor to room temperature and then to 0°C before slowly venting the excess ammonia in a well-ventilated fume hood.

-

Isolation: A solid precipitate will form. Collect the solid by filtration and wash the filter cake with cold deionized water to remove ammonium salts.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-3-fluoropyridin-2-amine as a solid.[5]

Subsequent steps (Sandmeyer reaction, reduction) would follow standard organic chemistry protocols.

Analytical Characterization

To ensure the identity, purity, and quality of the final compound, a panel of analytical techniques must be employed. This self-validating system confirms the structure and quantifies any impurities.

Caption: Standard analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene (-CH₂) and amine (-NH₃⁺) protons. The aromatic signals will appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The methylene signal will likely be a singlet or a doublet depending on its coupling to the amine protons.

-

¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms (N, F, Cl).

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing unambiguous evidence for the single fluorine atom on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a parent ion peak corresponding to the free base [(M+H)⁺] at approximately m/z 161.03. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion, providing definitive confirmation of the presence of one chlorine atom in the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should be developed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific UV wavelength (e.g., 254 nm). For research purposes, a purity of >97% is typically required.

Applications in Drug Discovery and Development

Halogenated heterocycles are privileged scaffolds in medicinal chemistry. The inclusion of chlorine and fluorine atoms in a molecule like this compound serves several strategic purposes:

-

Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the pyridine nitrogen, which can be critical for optimizing compound solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

-

Metabolic Blocking: A halogen atom can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Interactions: A chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, leading to improved potency and selectivity.[3]

-

Increased Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.

This building block is therefore highly valuable for generating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The aminomethyl group provides a convenient handle for further chemical elaboration, allowing for the rapid synthesis of diverse amides, sulfonamides, and other derivatives to explore the structure-activity relationship (SAR) of a lead series.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Table 2: GHS Hazard Information

| Category | Code | Description | Source |

| Pictogram | GHS07 | Harmful/Irritant | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statement | H302 | Harmful if swallowed | [4] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [4] |

| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [4] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood. If engineering controls are not sufficient, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt form is generally stable under these conditions.

Conclusion

This compound is a high-value chemical building block with significant potential in modern drug discovery. Its carefully designed substitution pattern offers medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide has provided the essential technical information—from physicochemical properties and synthesis to analytical validation and safe handling—required for its effective integration into advanced research and development programs.

References

-

Jadhav, G. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(45), 28076-28103. [Link]

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved February 7, 2026, from [Link]

- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 3. youtube.com [youtube.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 [chemicalbook.com]

Technical Whitepaper: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used extensively in the design of kinase inhibitors, P2X3 receptor antagonists, and plasma kallikrein inhibitors. Its structural uniqueness lies in the specific substitution pattern: the 3-fluoro group modulates the basicity of the adjacent amine and blocks metabolic oxidation at the susceptible 3-position, while the 5-chloro substituent enhances lipophilicity and provides a handle for halogen bonding or filling hydrophobic pockets in target proteins.

This guide details the physicochemical rationale for selecting this scaffold, provides self-validating synthetic protocols that avoid common pitfalls (such as hydrodehalogenation), and reviews its application in recent drug discovery campaigns.

Structural Analysis & Pharmacophore Properties[1]

The selection of this specific pyridine fragment over non-halogenated analogues is rarely arbitrary. It is driven by three specific medicinal chemistry principles:

The "Fluorine Effect" on Basicity

In a standard 2-(aminomethyl)pyridine, the pyridine nitrogen and the exocyclic amine nitrogen can both act as hydrogen bond acceptors/donors.

-

pKa Modulation: The fluorine atom at position 3 is highly electronegative. Through inductive effects (

), it pulls electron density away from the pyridine ring and the exocyclic amine. This lowers the pKa of the methanamine, often making it more compatible with physiological pH and improving membrane permeability compared to the non-fluorinated analog. -

Conformational Lock: The fluorine atom can engage in an intramolecular electrostatic interaction with the exocyclic amine hydrogens, potentially pre-organizing the molecule into a bioactive conformation.

Metabolic Blocking (The 5-Chloro Function)

Pyridines are prone to oxidative metabolism (N-oxidation or C-oxidation) by Cytochrome P450 enzymes.

-

Position 5: This is a metabolically "hot" spot in pyridines. Substitution with Chlorine (

) effectively blocks this site from oxidation, extending the half-life (

Physicochemical Profile (Table)

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Fragment MW allows for high Ligand Efficiency (LE). | |

| Molecular Weight | ~197.04 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 3 (Ammonium form) | Critical for anchoring in solvent-exposed pockets. |

| H-Bond Acceptors | 2 | Pyridine N and F (weak acceptor). |

| Lipophilicity (cLogP) | ~1.2 (Free base, est.) | Cl increases logP; F modulates polarity. |

| Electronic Character | Electron-deficient ring | Resists oxidative metabolism; participates in |

Synthetic Architecture & Protocols

Critical Warning: The primary challenge in synthesizing this molecule from its nitrile precursor (5-chloro-3-fluoropyridine-2-carbonitrile) is hydrodehalogenation . Standard hydrogenation conditions (e.g.,

The protocols below are selected to ensure chemoselectivity .

Synthesis Workflow Diagram

Figure 1: Decision logic for synthetic routes. Route 1 is preferred for bulk synthesis; Route 2 is preferred if introducing chirality at the methylene position (e.g., alpha-methyl derivatives).

Protocol A: Borane-THF Reduction (Recommended)

This method preserves the Chlorine substituent because Borane coordinates to the nitrile nitrogen and reduces it via a hydride transfer mechanism that does not involve oxidative addition to the C-Cl bond.

Reagents:

-

5-Chloro-3-fluoropyridine-2-carbonitrile (1.0 equiv)

- (1.0 M solution, 2.5 equiv)

-

Methanol (Quenching)

-

HCl in Dioxane (4.0 M)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve the nitrile precursor in anhydrous THF (0.2 M concentration). Cool to 0°C.

-

Addition: Dropwise add

over 30 minutes. The solution may bubble slightly. -

Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Look for M+H = 161 for free base).

-

Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane (vigorous gas evolution).

-

Workup: Concentrate the mixture. Redissolve in MeOH and heat to reflux for 1 hour to break boron-amine complexes. Concentrate again.

-

Salt Formation: Dissolve the residue in minimal EtOAc/DCM. Add 4.0 M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

-

Isolation: The HCl salt will precipitate as a white/off-white solid. Filter and wash with cold diethyl ether.

Protocol B: Sulfinamide Protection (High Fidelity)

As cited in patent US20210078999A1, this method is used when high purity is required or when modifying the linker.

-

Condensation: React the corresponding aldehyde (5-chloro-3-fluoropicolinaldehyde) with 2-methylpropane-2-sulfinamide and

in THF to form the sulfinimine. -

Reduction: Reduce with

at -48°C to 0°C. -

Deprotection: Treat the resulting sulfinamide with 4M HCl in EtOAc to cleave the chiral auxiliary, yielding the pure amine hydrochloride.

Applications in Drug Discovery[1]

Case Study: P2X3 Receptor Antagonists

The P2X3 receptor is a key target for chronic cough and neuropathic pain.

-

Role of Scaffold: In compounds like those described in WO2016091776 , the (5-chloro-3-fluoropyridin-2-yl)methanamine moiety serves as the "head group."

-

Binding Mode: The pyridine nitrogen often forms a hydrogen bond with the backbone of the receptor, while the 5-Cl sits in a hydrophobic sub-pocket. The 3-F reduces the basicity, preventing the molecule from being trapped in lysosomes (lysosomotropism).

Case Study: Plasma Kallikrein Inhibitors

Used in treating hereditary angioedema (HAE).

-

Patent Reference: US20210078999A1 .

-

Chemistry: The amine is coupled to a core scaffold (often via an amide bond). The high metabolic stability of the 5-Cl-3-F-pyridine ring ensures the inhibitor persists in plasma long enough to effectively inhibit Kallikrein.

Drug Design Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes.

Handling and Safety

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Stability: The free base is prone to oxidation (N-oxide formation) if left in solution for extended periods. The HCl salt is stable for years if kept dry.

-

Safety: As with all fluorinated pyridines, assume potential skin sensitization. Use standard PPE.

References

-

US Patent 2021/0078999 A1 . Plasma Kallikrein Inhibitors and Uses Thereof. 2021. (Describes the synthesis of the intermediate via sulfinamide and its use in inhibitors).

-

WO Patent 2016/091776 A1 . 1,3-Thiazol-2-yl Substituted Benzamides. 2016. (Details the use of the scaffold in P2X3 antagonists).

-

ChemicalBook . 2-Amino-5-chloro-3-fluoropyridine Properties (Precursor Data). (Provides physicochemical baselines for the scaffold class).

-

PubChem . 5-Chloro-3-fluoropyridine-2-carbonitrile. (Precursor identification and safety data).

Technical Guide: Solubility Profiling & Characterization of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

[1][2][3]

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a critical heterocyclic building block, predominantly employed in the synthesis of next-generation kinase inhibitors and fluorinated peptidomimetics.[1][2][3][4] Its unique substitution pattern—featuring a C3-fluorine and C5-chlorine—modulates both the metabolic stability and the electronic profile of the pyridine ring, influencing the pKa of the adjacent amine.[1][2][5]

This guide provides a comprehensive technical analysis of its solubility characteristics. While specific thermodynamic solubility values are rarely published for intermediate salts, this document synthesizes physicochemical principles with standard industrial protocols to establish a predictive solubility profile and a self-validating experimental workflow for process optimization.[1][2][3][5]

Part 1: Physicochemical Identity & Predicted Properties[1][2][3][6]

Understanding the solubility of this compound requires analyzing the competition between its ionic salt lattice and the lipophilicity of the halogenated pyridine core.[1][2][3][5]

Chemical Identity

| Property | Detail |

| Systematic Name | This compound |

| CAS Number | 1257535-29-7 |

| Molecular Formula | C₆H₆ClFN₂[1][2][4][6][7][8][9] · HCl |

| Molecular Weight | 197.04 g/mol (Salt); 160.58 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

Electronic Influence on Solubility

The solubility behavior is dictated by the protonation state of the primary amine and the pyridine nitrogen.[1][2][3][5]

-

Primary Amine (–CH₂NH₂): High basicity (Estimated pKa ~8.5–9.5).[2][3][5] In the HCl salt form, this is fully protonated (–CH₂NH₃⁺), providing high lattice energy and water solubility.[1][2][3][5]

-

Pyridine Ring: The presence of electron-withdrawing groups (–F at C3, –Cl at C5) significantly reduces the basicity of the pyridine nitrogen (Estimated pKa < 2.0).[1][2][3][5] Consequently, the salt is likely a mono-hydrochloride residing on the exocyclic amine, not the pyridine nitrogen.[1][2][3][5]

Reference Solubility Profile (Class-Based Estimation)

Based on structural analogs (e.g., 2-picolylamine HCl) and halogenated pyridine salts.[1][2][5]

| Solvent Class | Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water (pH < 7) | High (>50 mg/mL) | Ionic dipole-dipole interactions dominate; highly favorable solvation of Cl⁻ and R-NH₃⁺.[1][2] |

| Polar Protic | Methanol / Ethanol | High (>20 mg/mL) | Strong H-bonding capability supports solvation of the ionic pair.[2][3][5] |

| Polar Aprotic | DMSO / DMF | Very High (>100 mg/mL) | High dielectric constant disrupts ionic lattice; standard solvent for stock solutions.[2][3][5] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Limited solubility for the salt form; often requires conversion to free base for extraction.[2][3][5] |

| Non-Polar | Hexanes / Ether | Insoluble | Lack of dipole moment to overcome lattice energy; used as anti-solvents for precipitation.[2][3][5] |

Part 2: Experimental Determination Protocols

Do not rely on generic database values.[2][3][5] Solubility is polymorphic-dependent and purity-dependent.[1][2][3] Use the following protocols to generate site-specific data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise data needed for formulation or crystallization design.[1][2][3][5]

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.

-

Saturation: Add excess (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl to 2 mL of the target solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter the supernatant using a pre-heated syringe filter to prevent precipitation.[2][3][5]

-

Quantification: Dilute the filtrate 100x with Mobile Phase A and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for rapid solvent screening during reaction optimization.[2][3][5]

Part 3: Solubility-Driven Workflow Visualization

The following diagram illustrates the decision matrix for handling this intermediate based on its solubility properties, specifically for converting between salt and free-base forms during synthesis.

Caption: Workflow for converting the water-soluble HCl salt to the lipophilic free base for organic synthesis applications.

Part 4: Implications for Synthesis & Handling[1][3][5]

Reaction Solvent Selection

Due to the HCl salt's low solubility in non-polar solvents (THF, Toluene), standard nucleophilic substitutions (e.g., SNAr) require specific conditions:

-

Homogeneous Conditions: Use DMF or DMAc with an organic base (DIPEA/TEA).[2][3][5] The base neutralizes the HCl in situ, liberating the nucleophilic amine.[1][2][3][5]

-

Biphasic Conditions: Use DCM/Water with a phase transfer catalyst (e.g., TBAB) if the electrophile is water-sensitive.[1][2][3][5]

Stability & Hygroscopicity[2][3][5][7][10]

-

Observation: Pyridine hydrochloride salts are notoriously hygroscopic.[2][3][5]

-

Risk: Absorption of atmospheric water alters the stoichiometry (MW changes from 197 to >200), leading to errors in reagent equivalents.[1][2][3][5]

-

Mitigation: Store under Nitrogen/Argon.[2][3][5] If the solid clumps, dry under vacuum over P₂O₅ before use.[1][2][3][5]

"Free-Basing" Caution

The free base (5-Chloro-3-fluoropyridin-2-yl)methanamine is likely an oil or low-melting solid.[1][2][3] Free amines of halogenated pyridines can be unstable due to:

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 [chemicalbook.com]

- 7. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 8. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

Stability Studies & Method Development Guide: (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Executive Summary

Compound: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS: 1257535-29-7 (HCl salt) / 1256791-14-6 (Free base) Role: Critical intermediate in the synthesis of kinase inhibitors and fluorinated pyridine scaffolds.

This technical guide outlines the stability profile, degradation mechanisms, and analytical protocols required for the quality control of this compound. As a halogenated picolylamine derivative, this molecule presents specific stability challenges—primarily oxidative deamination at the benzylic position and hygroscopicity associated with the hydrochloride salt form.

The following protocols align with ICH Q1A(R2) guidelines for stability testing of new drug substances and intermediates.

Chemical Profile & Degradation Mechanisms[1]

Structural Analysis

The molecule features a pyridine ring substituted with electron-withdrawing groups (3-F, 5-Cl) and a primary aminomethyl group at the C2 position.

-

Electronic Effects: The 3-fluoro and 5-chloro substituents significantly reduce the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (~5.2), making the primary amine the dominant basic center.

-

Salt Form: The hydrochloride salt stabilizes the amine against volatilization but introduces hygroscopicity . Moisture uptake can catalyze hydrolysis and accelerate oxidation.

Theoretical Degradation Pathways

The "benzylic-like" C2-position is the primary site of instability.

-

Oxidative Deamination (Major Pathway): In the presence of oxygen and light, the methylene group can undergo radical oxidation, converting the primary amine to an imine, which hydrolyzes to 5-chloro-3-fluoropicolinaldehyde . Further oxidation yields 5-chloro-3-fluoropicolinic acid .

-

Dimerization: The generated aldehyde is highly reactive and can condense with the parent amine to form a Schiff base dimer .

-

Photolytic Dehalogenation (Minor Pathway): Prolonged UV exposure may lead to homolytic cleavage of the C-Cl or C-F bonds, though the electron-deficient ring stabilizes these bonds relative to simple halo-benzenes.

Figure 1: Theoretical degradation cascade showing the progression from the parent amine to oxidative and condensation products.

Analytical Method Development (Stability Indicating)

To accurately monitor stability, a Reverse Phase HPLC (RP-HPLC) method must be developed that resolves the polar parent amine from its less polar oxidation products.

Chromatographic Conditions

-

Column: C18 (Base Deactivated) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

-

Rationale: Phenyl-Hexyl columns often provide better selectivity for halogenated pyridines via pi-pi interactions.

-

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

-

Rationale: Low pH ensures the amine is fully protonated, preventing peak tailing.

-

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (Pyridine absorption max).

-

Column Temp: 30°C.

Stress Testing (Forced Degradation)

Before initiating long-term studies, validate the method specificity by degrading the sample intentionally.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Minimal degradation (Stable salt form). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | Potential amide hydrolysis if impurities exist; free base precipitation. |

| Oxidation | 3% H₂O₂ at RT, 4h | Formation of N-oxides and Aldehyde . |

| Photolysis | UV (254 nm), 24h | Ring dechlorination; radical oxidation products. |

| Thermal | 80°C (Solid state), 7 days | Salt disproportionation; color change (yellowing). |

Stability Study Protocol (ICH Q1A)

Study Design

For a drug development intermediate, the following stability storage conditions are recommended. Samples should be stored in double polyethylene bags inside HDPE drums (simulated packaging).

Figure 2: Standard stability workflow aligned with ICH Q1A guidelines for pharmaceutical intermediates.

Specification Limits (Proposed)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid. |

| Assay | HPLC | 98.0% – 102.0% (anhydrous basis). |

| Total Impurities | HPLC | ≤ 1.0% |

| Indiv. Impurity | HPLC | ≤ 0.15% (Aldehyde/Acid). |

| Water Content | Karl Fischer | ≤ 1.0% (Monitor for hygroscopicity). |

| Chloride Content | Titration | 17.5% – 18.5% (Confirm mono-HCl stoichiometry). |

Handling & Storage Recommendations

Based on the chemical profile and typical stability data for fluorinated picolylamines:

-

Hygroscopicity Control: The HCl salt is prone to absorbing atmospheric moisture. Handle only in humidity-controlled environments (<40% RH) or under inert gas (Nitrogen/Argon).

-

Light Protection: Store in amber glass or opaque HDPE containers to prevent photolytic degradation of the halogenated ring.

-

Temperature: Long-term storage at 2-8°C is recommended to inhibit oxidative deamination.

-

Re-test Period: A provisional re-test period of 12 months is suggested, pending real-time stability data.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

-

PubChem Compound Summary. CID 24884174 (Related: 5-Chloro-2-fluoropyridine). National Center for Biotechnology Information. Link

-

Cheng, C., et al. "A Synergistic Catalytic System... for N-Debenzylation of Benzylamines."[3] Journal of Organic Chemistry, 2009.[3] (Mechanistic insight into benzylic amine stability). Link

-

Jubilant Ingrevia. Safety Data Sheet: 2-(Aminomethyl)pyridine.[4][5][6] (General stability data for the scaffold). Link

Sources

Physicochemical Characterization of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Technical Guide & Characterization Framework

Part 1: Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and antitubercular agents (e.g., MmpL3 inhibitors).[1] Its structural duality—combining a basic primary amine "linker" with an electron-deficient, halogenated pyridine core—makes it a versatile scaffold for fragment-based drug design (FBDD).[1]

However, its utility is often compromised by poor understanding of its solid-state behavior and ionization constants. This guide provides a rigorous, self-validating framework for the physicochemical profiling of this compound, moving beyond basic certificate of analysis (CoA) data to actionable CMC (Chemistry, Manufacturing, and Controls) intelligence.

Part 2: Molecular Identity & Structural Logic[1]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1257535-29-7 (HCl Salt) / 1256791-14-6 (Free Base) |

| Molecular Formula | C₆H₇Cl₂FN₂ (Salt) |

| Molecular Weight | 197.04 g/mol (Salt) / 160.58 g/mol (Free Base) |

| SMILES | Cl.NCC1=NC=C(Cl)C=C1F |

| Appearance | White to off-white crystalline solid |

Structural Analysis & Ionization Logic (Expertise)

Understanding the protonation site is critical for solubility profiling and salt selection.

-

Primary Amine (

): The aliphatic amine is the most basic center. Typical pKa is ~9.0–9.5. In the mono-hydrochloride salt, the proton resides here ( -

Pyridine Nitrogen: The unsubstituted pyridine nitrogen has a pKa of ~5.2. However, the 3-Fluoro and 5-Chloro substituents are strong electron-withdrawing groups (EWGs).[1] Through inductive effects (

), they significantly reduce the electron density on the ring nitrogen, lowering its pKa to an estimated 1.5–2.5. -

Implication: Under physiological conditions (pH 7.4), the molecule exists as a mono-cation (protonated at the primary amine). The pyridine ring remains neutral, maintaining lipophilicity for hydrophobic pocket binding.

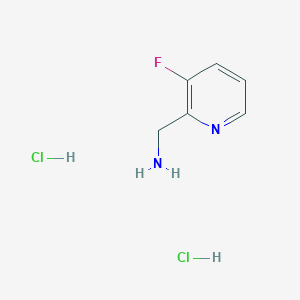

Caption: Predicted ionization pathway. The mono-HCl salt corresponds to the stable Mono-Cationic species.[1]

Part 3: Solid-State Characterization Protocols

The hygroscopicity of amine hydrochloride salts is a common failure mode in formulation. The following workflow ensures the material is stable and suitable for weighing/dispensing.

X-Ray Powder Diffraction (XRPD)

Objective: Confirm crystallinity and detect polymorphic impurities.

-

Protocol:

-

Load ~10 mg of sample onto a zero-background silicon holder.

-

Scan range: 3° to 40°

. -

Step size: 0.02°; Dwell time: 1 s/step.

-

-

Acceptance Criteria: Sharp, defined Bragg peaks indicating a crystalline lattice. A "halo" indicates amorphous content, which is hygroscopic and unstable.

Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and critical relative humidity (CRH).

-

Protocol:

-

Isotherm cycle: 0% → 90% → 0% RH at 25°C.

-

Step size: 10% RH; Equilibrium criterion: dm/dt < 0.002% min⁻¹.

-

-

Risk Assessment:

Thermal Analysis (TGA/DSC)

Objective: Distinguish between solvates, hydrates, and true melting points.

-

DSC (Differential Scanning Calorimetry): Heat at 10°C/min from 25°C to 250°C. Look for a sharp endotherm (melting) > 140°C. Broad endotherms < 100°C suggest water loss.

-

TGA (Thermogravimetric Analysis): Correlate weight loss with DSC events. If TGA shows >1% loss before melting, the salt is likely a hydrate or retains process solvents.

Part 4: Solution-State & Stability Profiling[1]

pKa Determination (Potentiometric Titration)

Because of the low solubility of the free base, a co-solvent method is required.

-

Method: Titrate 1 mM sample in water/methanol ratios (e.g., 20%, 30%, 40% MeOH) with 0.1 M KOH.

-

Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (

) and extrapolate to 0% organic solvent to obtain the aqueous pKa.

Chemical Stability Stress Testing

Validate the integrity of the "warhead" (the amine) and the halogenated core.

| Stress Condition | Duration | Target Degradant | Mechanism |

| Acid (0.1 N HCl, 60°C) | 24 Hours | Hydrolysis of C-Cl / C-F | Nucleophilic aromatic substitution ( |

| Base (0.1 N NaOH, RT) | 4 Hours | Polymerization / Dimerization | Free base generation may lead to intermolecular nucleophilic attack if concentration is high. |

| Oxidation (3% H₂O₂) | 2 Hours | N-Oxide formation | Oxidation of the pyridine nitrogen or primary amine. |

| Photostability (1.2 M Lux) | 24 Hours | Dehalogenation | Radical-mediated loss of Chlorine/Fluorine. |

Part 5: Analytical Method Development (HPLC)

A robust method is required to separate the salt counter-ion and potential regioisomeric impurities (e.g., 3-chloro-5-fluoro isomers).[1]

Chromatographic Conditions

-

Column: C18 bonded phase with polar embedding (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Rationale: Polar embedding prevents pore dewetting by the highly aqueous mobile phase needed to retain the polar amine.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: Low pH suppresses silanol activity and ensures the amine is fully protonated for sharp peak shape.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine absorption maximum).

Characterization Workflow Diagram

Caption: Integrated physicochemical characterization workflow for material release.

Part 6: Handling & Safety (E-E-A-T)

-

Hazard Classification: GHS Category 4 (Acute Tox) and Category 2 (Irritant).

-

Specific Warning: Fluorinated pyridines can cause severe eye damage.[3] The HCl salt form minimizes volatility, but dust inhalation is a significant risk.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated pyridines can be sensitive to light; amber vials are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394788, this compound. Retrieved from [Link]

-

Bogan, R. T., & McCann, M. P. 2-Pyridinemethanamine.[4] In ScienceDirect.[4] Retrieved from [Link]

-

Goodenough, D. M. L., et al. Metal Complexes of 2-Aminomethylpyridine and its Derivatives. Royal Society of Chemistry.[4] Retrieved from [Link]

-

Li, W., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for using (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Application Note: Strategic Utilization of (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl in Medicinal Chemistry

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a high-value heterocyclic building block. Its structural utility lies in its trifunctional nature :

-

Primary Amine (Linker): A nucleophilic handle for amide couplings, reductive aminations, or sulfonylation.

-

3-Fluoro Substituent (Conformational Lock): Provides electronic modulation and potential intramolecular hydrogen bonding (IMHB) with carbonyls attached to the exocyclic amine, influencing ligand binding kinetics.

-

5-Chloro Substituent (Extension Vector): A reliable handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular scaffold into solvent-exposed or hydrophobic pockets.

This guide provides optimized protocols for handling, deprotection (free-basing), and functionalizing this scaffold, ensuring high yields and reproducibility in drug discovery campaigns.

Chemical Properties & Handling

| Property | Data |

| IUPAC Name | This compound |

| CAS (HCl Salt) | 1257535-29-7 |

| CAS (Free Base) | 1256791-14-6 |

| Molecular Weight | 197.04 g/mol (HCl salt) / 160.58 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM/EtOAc (Salt form) |

| pKa (Calculated) | ~8.5 (Amine), ~2.0 (Pyridine N) |

Storage & Stability:

-

Hygroscopicity: The HCl salt is hygroscopic. Store under nitrogen/argon at 2–8°C.

-

Stability: Stable in solid form. In solution (free base), avoid prolonged exposure to air to prevent oxidation or carbonate formation.

Reactivity Logic & Workflow

The following diagram illustrates the logical flow for elaborating this scaffold. The primary amine is typically the first point of diversification, followed by cross-coupling at the 5-position.

Figure 1: Strategic workflow for scaffold elaboration. The 5-Cl position is generally preserved for late-stage diversification.

Experimental Protocols

Protocol A: In-Situ Neutralization & Amide Coupling

Rationale: The HCl salt must be neutralized to release the nucleophilic amine. In-situ neutralization with a tertiary base is preferred over isolating the free base (which can be unstable/volatile). The 3-Fluoro group withdraws electrons, slightly reducing the nucleophilicity of the amine compared to a benzylamine, requiring efficient coupling agents like HATU or T3P.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

(5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Neutralization: In a separate vial, suspend the Pyridine-Amine HCl salt (1.1 mmol) in DMF (2 mL). Add DIPEA (2.5 mmol) and vortex until clear (ensures free base formation).

-

Coupling: Add the amine solution to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain basicity (pH > 8).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Note: If reaction is sluggish due to steric bulk of the acid, heat to 50°C.

-

-

Work-up: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Rationale: The 5-Chloro position is less reactive than a 5-Bromo or 5-Iodo analog but is sufficiently reactive for Suzuki couplings using modern phosphine ligands. The 3-Fluoro group does not typically interfere with Pd-insertion at the 5-position.

Reagents:

-

Amide-linked Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid/Ester (1.5 equiv)

-

Pd(dppf)Cl₂·DCM complex (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.

-

K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial with the Intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

-

Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes (Critical step to prevent Pd oxidation).

-

Reaction: Seal the vial. Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

-

Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC is often recommended here to remove palladium residues and de-halogenated byproducts.

Critical Structural Insights (SAR)

The 3-Fluoro substituent is not merely decorative; it imparts specific properties essential for Structure-Activity Relationship (SAR) optimization:

-

pKa Modulation: The 3-F and 5-Cl atoms lower the pKa of the pyridine nitrogen (approx pKa < 3.0), making it less likely to be protonated at physiological pH. This improves membrane permeability compared to non-halogenated pyridines.

-

Conformational Bias: The fluorine atom can engage in an intramolecular electrostatic interaction with the carbonyl oxygen of the amide linker (if attached). This "locks" the conformation, reducing the entropic penalty upon binding to a protein target.

Figure 2: Physicochemical impact of halogen substitutions on the pyridine scaffold.

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv; ensure the amine is fully dissolved before adding to activated acid. |

| No Reaction (Suzuki) | Oxidized Catalyst or unreactive Cl-bond. | Switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 . Increase temp to 120°C. |

| Formation of Urea Byproduct | Excess HATU reacting with amine. | Pre-activate the acid with HATU for 5-10 mins before adding the amine. Do not mix HATU and amine directly. |

Safety Note:

-

Eye/Skin Irritant: The HCl salt is corrosive and an irritant. Wear gloves and safety glasses.

-

Inhalation: Avoid dust formation. Handle in a fume hood.

-

Disposal: Halogenated pyridines must be disposed of in halogenated organic waste streams.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 53394627 ((5-Chloro-3-fluoropyridin-2-yl)methanamine).

-

[Link]

-

Commercial Availability & Specifications

-

Synthetic Methodology (General Pyridine Functionalization)

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine/Chlorine effects on pyridine pKa).

-

[Link]

- Cross-Coupling Protocols (Chloropyridines)

Sources

Application Note: Strategic Utilization of (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl in Fragment-Based Discovery

Executive Summary & Scientific Rationale

This Application Note details the handling, characterization, and screening protocols for (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride . Unlike standard high-throughput screening (HTS) compounds, this molecule represents a "privileged fragment" scaffold. Its value lies in its specific substitution pattern:

-

The 3-Fluoro Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding while modulating the basicity of the 2-methanamine tail.

-

The 5-Chloro Substituent: Provides a lipophilic handle (logP modulation) and blocks a common metabolic "soft spot" (oxidation at the 5-position), enhancing metabolic stability in downstream leads.

-

Primary Amine Handle: Serves as the primary vector for fragment growing via amide coupling or reductive amination.

This guide focuses on Fragment-Based Drug Discovery (FBDD) workflows, specifically Surface Plasmon Resonance (SPR) screening and Synthetic Reactivity Validation .

Pre-Assay Characterization: Solubility & Stability

Challenge: As a hydrochloride salt, this compound is hygroscopic.[1] Inaccurate weighing due to water uptake can lead to false negatives in affinity assays (due to lower actual concentration) or pH shifts in low-capacity buffers.

Protocol A: Stock Solution Preparation (100 mM)

Materials:

-

Compound: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (MW: ~197.04 g/mol )

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

-

Vessel: Amber glass vial (light sensitive)

Step-by-Step:

-

Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation.

-

Weighing: Weigh approximately 19.7 mg of the solid. Record the exact mass to 0.01 mg precision.

-

Dissolution: Calculate the volume of DMSO required to achieve exactly 100 mM.

-

Formula:

-

-

Sonication: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.

-

QC Check: Dilute a 1 µL aliquot into 99 µL water. Measure pH. If pH < 5.0, note that the HCl counter-ion is active. Crucial for downstream assay buffer selection.

Primary Assay: Surface Plasmon Resonance (SPR) Fragment Screening[2]

Objective: To detect weak binding affinity (

Scientific Integrity Note: Fragments often bind transiently. SPR is preferred over biochemical assays because it detects binding directly without requiring signal amplification, reducing false positives common with reactive fragments.

Protocol B: Clean Screen SPR Workflow

Buffer System (Critical): Since the fragment is an HCl salt, the running buffer must have sufficient capacity to buffer the injected sample.

-

Standard Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 3% DMSO.

-

Note: The 3% DMSO matches the final concentration of the fragment sample to prevent "bulk refractive index" jumps.

Experimental Steps:

-

Immobilization:

-

Immobilize the target protein on a CM5 sensor chip via amine coupling to a level of ~3000-5000 RU (Response Units). High density is required for low MW fragments (<200 Da).

-

Reference Channel: Activate and block a flow cell without protein to serve as a reference surface.

-

-

Sample Preparation:

-

Dilute the 100 mM DMSO stock to a screening concentration of 500 µM in the Running Buffer.

-

Final DMSO concentration must be exactly matched to the running buffer (e.g., 3%).

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min (fast flow minimizes mass transport limitations).

-

Contact Time: 30 seconds (association).

-

Dissociation Time: 15 seconds.

-

Wash: Extra wash with 50% DMSO in buffer to remove sticky fragments.

-

-

Data Analysis (The "Square Wave" Check):

-

Visualise the sensorgram. A valid fragment binder typically shows a "square wave" profile: rapid on-rate, equilibrium plateau, and rapid off-rate.

-

Stoichiometry Check: Calculate theoretical

. -

If the observed signal is >120% of

, suspect non-specific aggregation (common with halogenated pyridines).

-

Visualization: SPR Workflow Logic

Figure 1: SPR Fragment Screening Workflow. The parallel injection over reference and active surfaces ensures subtraction of bulk refractive index changes caused by the DMSO or the HCl salt ions.

Secondary Assay: Synthetic Reactivity (Amide Coupling)

Objective: To validate the chemical "fitness" of the fragment for library expansion. If the amine is deactivated by the electron-withdrawing Fluorine and Chlorine, it may require harsh coupling conditions.

Protocol C: Micro-Scale Efficiency Test

-

Reaction: Mix Fragment (1 eq) + Benzoic Acid (1.2 eq) + HATU (1.2 eq) + DIPEA (3 eq) in DMF.

-

Observation: The 3-Fluoro group reduces the nucleophilicity of the pyridine nitrogen, but the exocyclic methanamine (position 2) remains highly reactive.

-

Monitoring: Monitor by LC-MS after 1 hour.

-

Success Criteria: >90% conversion to the amide product.

-

Failure Mode: If conversion is low, the HCl salt may not have been fully neutralized by the DIPEA. Increase base equivalents to 4.0.

-

Data Summary & Reference Values

| Parameter | Value / Characteristic | Implication for Assay |

| MW | 197.04 Da (HCl salt) | Low MW requires high surface density in SPR. |

| LogP (Calc) | ~1.2 (Free base) | Moderate lipophilicity; low risk of aggregation. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Very weak base due to F/Cl withdrawal. Unlikely to protonate at pH 7.4. |

| pKa (Amine) | ~8.5 | Protonated at physiological pH. |

| Solubility | >50 mM in Water | Excellent. Ideal for high-concentration screening. |

| UV Abs | Avoid UV-based assays near 260nm; use fluorescence or SPR. |

References

-

Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581–6602. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology, 493, 169-218. Link

-

Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

-

ChemicalBook. (2024). "this compound Properties." Link

Sources

Application Note: High-Throughput Library Synthesis & Screening with (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Abstract

This guide details the operational protocols for utilizing (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). Unlike simple alkyl amines, this fluorinated-chlorinated pyridine scaffold offers unique electronic and physicochemical properties that modulate potency and metabolic stability. This document provides a validated workflow for automated library synthesis (amide coupling), in situ salt neutralization, and subsequent biological screening, specifically targeting kinase and GPCR hydrophobic pockets.

Introduction: The "Privileged" Scaffold

(5-Chloro-3-fluoropyridin-2-yl)methanamine is not merely a linker; it is a functional "warhead" designed to optimize ligand efficiency. In medicinal chemistry, the specific substitution pattern of Chlorine at C5 and Fluorine at C3 on the pyridine ring serves three critical functions:

-

pKa Modulation (The Fluorine Effect): The C3-Fluorine atom exerts an electron-withdrawing inductive effect (-I), significantly lowering the pKa of the pyridine nitrogen compared to a non-fluorinated pyridine. This reduces the basicity, preventing protonation at physiological pH (7.4), which enhances membrane permeability and oral bioavailability [1].

-

The "Magic Chloro" Effect: The C5-Chlorine atom fills hydrophobic pockets often found in enzyme active sites (e.g., the gatekeeper region of kinases). Chlorine can improve potency by up to 100-1000 fold compared to hydrogen or methyl substituents due to lipophilic matching and specific halogen bonding interactions [2].

-

Metabolic Blocking: Both halogens block sites susceptible to oxidative metabolism (CYP450), extending the half-life of the resulting library members [3].

Technical Specifications & Handling

| Property | Value | Notes |

| Chemical Formula | C6H6ClFN2 · HCl | Salt form ensures stability. |

| Molecular Weight | 197.04 g/mol | Fragment-like (Rule of 3 compliant). |

| Solubility | Soluble in DMSO, Water, Methanol. | Insoluble in pure DCM/EtOAc without base. |

| Hygroscopicity | Moderate | Store in desiccator; weigh rapidly. |

| pKa (Conj. Acid) | ~3.5 (Pyridine N), ~8.5 (Amine) | Estimated; Pyridine N is weakly basic due to F. |

Workflow Overview

The following diagram illustrates the integrated workflow from solid dispensing to biological hit identification.

Figure 1: End-to-end workflow for generating and screening libraries derived from (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl.

Protocol: Automated Library Synthesis (Amide Coupling)

Objective: To synthesize a 96-member amide library using the amine HCl salt and diverse carboxylic acids in a "one-pot" automated format.

Challenge: The amine is an HCl salt. Direct addition to organic solvents (DCM) will result in suspension, clogging liquid handler tips. Solution: Use an in situ neutralization strategy with high-concentration DIPEA in the stock solution.

Reagents:

-

Amine: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl.[1]

-

Acids: 96 diverse carboxylic acids (0.2 mmol scale).

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Amine Stock Preparation (The Critical Step):

-

Calculate required amount: 96 wells × 1.2 equivalents × Concentration.

-

Dissolve the Amine HCl salt in DMF to reach 0.5 M .

-

Crucial: Add 3.0 equivalents of DIPEA to this stock solution immediately.

-

Mechanism:[3][4][5][6] 1 eq neutralizes the HCl; 2 eq remain for the coupling reaction.

-

Observation: The solution may warm slightly (exothermic neutralization). Ensure it is clear before loading onto the robot.

-

-

Acid Plate Preparation:

-

Dispense 100 µL of 0.5 M Carboxylic Acid solutions (in DMF) into a 96-deep well block.

-

-

Coupling Reaction (Automated):

-

Add 100 µL of the Amine/DIPEA Stock to each well containing acid.

-

Add 100 µL of HATU solution (0.5 M in DMF).

-

Seal plate and shake at 600 rpm for 16 hours at Room Temperature (25°C).

-

-

Work-up (Solid Phase Extraction - Optional for HTS):

-

For rapid screening, dilute directly. For high purity, pass through a pre-packed carbonate scavenger resin to remove excess acid and HATU byproducts.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Amine Stock | Insufficient DIPEA or wet DMF. | Ensure 3.0 eq DIPEA is added. Use anhydrous DMF. |

| Low Yield (<50%) | HCl salt not fully neutralized. | Increase DIPEA to 4.0 eq. Check acid reactivity. |

| Clogged Liquid Handler | Salt particles in suspension. | Filter stock solution (0.45 µm) before loading. |

Protocol: Biological Screening Preparation

Once the library is synthesized, it must be transitioned to "Assay Ready Plates" (ARPs).

QC & Normalization

-

LC-MS Analysis: Sample 5% of the library (randomized) to verify identity. Expected purity >85%.

-

Quantification: Use CLND (Chemiluminescent Nitrogen Detection) or UV (254 nm) assuming an average extinction coefficient if exact quantification is too slow.

-

Normalization: Dilute all wells to a standardized concentration (e.g., 10 mM in DMSO).

Acoustic Dispensing (Echo/Datastream)

Because the library contains a fluorinated pyridine, it is generally DMSO-stable.

-

Source Plate: 384-well LDV (Low Dead Volume) plate.

-

Destination Plate: 1536-well assay plate (white/black depending on readout).

-

Transfer: Eject 2.5 nL to 50 nL of compound solution directly into the assay buffer.

-

Note: The high lipophilicity (due to Cl/F) means these compounds may stick to plastic tips. Acoustic ejection eliminates this loss.

-

Mechanistic Logic: Why this works

The following diagram details the chemical logic occurring in the reaction well.

Figure 2: In-situ neutralization and activation mechanism. The DIPEA plays a dual role: freeing the amine from the HCl salt and scavenging the proton generated during amide bond formation.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Chiodi, D., & Ishihara, Y. (2023).[4] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[4][7] Journal of Medicinal Chemistry, 66(8), 5305-5331.[4]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. growingscience.com [growingscience.com]

- 3. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Mastering the Purification of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride: An Application Guide for Researchers

Introduction: The Critical Role of Purity in Drug Discovery

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, as even minute impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this important intermediate, offering detailed protocols and the scientific rationale behind each technique. While specific literature on the purification of this exact molecule is limited, the methodologies presented herein are based on established principles for the purification of analogous aminopyridine hydrochlorides and have been designed to be robust and adaptable.

Understanding the Molecule: Properties and Potential Impurities

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may be present.

This compound is a salt, which generally imparts higher water solubility and crystallinity compared to its free base form. The pyridine ring and the primary amine group are the key functional groups that dictate its chemical behavior.

Potential Impurities: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Positional isomers: Isomeric forms of the target molecule.

-

Over-alkylated or under-alkylated species: Resulting from the amination process.

-

Oxidation products: Amines can be susceptible to oxidation.

-

Hydrolysis products: Depending on the reaction and workup conditions.

A thorough understanding of the synthetic route is essential for predicting the likely impurity profile.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired high purity. This guide will focus on three primary methods:

-

Recrystallization: A powerful technique for purifying crystalline solids.

-

Acid-Base Extraction: Exploits the basicity of the amine for selective separation.

-

Column Chromatography: For separating closely related impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a fundamental purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] For amine hydrochlorides, which are salts, the choice of solvent is critical.

Scientific Principle:

The principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent.

Solvent Selection for Amine Hydrochlorides:

Finding a single solvent that meets all the criteria for recrystallization can be challenging. Often, a two-solvent system is employed.[2] For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are often good primary solvents, while less polar solvents like diethyl ether, ethyl acetate, or acetone can be used as anti-solvents to induce precipitation.[3]

Table 1: Recommended Solvent Systems for Recrystallization

| Primary Solvent (Solvent 1) | Anti-Solvent (Solvent 2) | Rationale |

| Isopropanol | Diethyl Ether | Isopropanol effectively dissolves the hydrochloride salt at elevated temperatures, while diethyl ether's low polarity induces crystallization upon cooling and addition.[3] |

| Ethanol | Ethyl Acetate | A common and effective combination for many amine hydrochlorides. |

| Methanol | Dichloromethane | Methanol provides good solubility, and dichloromethane acts as a good anti-solvent. |

Detailed Protocol for Recrystallization:

-

Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

-

Anti-Solvent Addition (for two-solvent system): If using an anti-solvent, add it dropwise to the cooled solution until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction: Leveraging Chemical Reactivity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This method is particularly useful for removing neutral or acidic impurities from the basic (5-Chloro-3-fluoropyridin-2-yl)methanamine.

Scientific Principle:

The amine group in (5-Chloro-3-fluoropyridin-2-yl)methanamine is basic and exists as a protonated, water-soluble hydrochloride salt. By basifying the aqueous solution, the free amine is generated, which is typically more soluble in organic solvents. Conversely, acidic impurities will remain in the aqueous layer as their corresponding salts. This differential solubility allows for their separation.

Detailed Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude this compound in water.

-

Basification: In a separatory funnel, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous layer until the pH is basic (pH > 9). This will convert the hydrochloride salt to the free amine.

-

Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The free amine will partition into the organic layer.

-

Separation: Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete recovery of the free amine.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

-

Conversion back to Hydrochloride Salt: Filter off the drying agent. To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out.

-

Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Visual Workflow for Acid-Base Extraction:

Caption: Workflow for purification via acid-base extraction.

Column Chromatography: For High-Resolution Separation

Column chromatography is a versatile technique for purifying compounds from complex mixtures, especially when impurities have similar polarities to the target molecule. For basic amines like (5-Chloro-3-fluoropyridin-2-yl)methanamine, special considerations are needed to prevent peak tailing and ensure good separation.

Scientific Principle:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with lower affinity.

Challenges with Amines on Silica Gel:

Silica gel is acidic and can strongly interact with basic amines, leading to poor separation and recovery. To mitigate this, the silica gel can be deactivated, or a basic modifier can be added to the mobile phase.[4]

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is the most common stationary phase. For basic compounds, deactivated (neutral) silica or alumina can also be used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. To improve the separation of amines, a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol is often added to the mobile phase.[4]

Table 2: Recommended Column Chromatography Conditions

| Stationary Phase | Mobile Phase System | Rationale |

| Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The gradient of increasing ethyl acetate polarity elutes compounds, while triethylamine deactivates the acidic sites on the silica gel, preventing peak tailing. |

| Silica Gel | Dichloromethane/Methanol with 0.1-1% Ammonium Hydroxide | A more polar system for more polar compounds. Ammonium hydroxide serves a similar purpose to triethylamine. |

| Alumina (Neutral) | Hexane/Ethyl Acetate | Neutral alumina can be a good alternative to silica for basic compounds, reducing the need for a basic modifier. |

Detailed Protocol for Column Chromatography:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

-

Sample Loading: Dissolve the crude free base of (5-Chloro-3-fluoropyridin-2-yl)methanamine in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

-

Fraction Collection: Collect fractions of the eluent as it comes off the column.

-

Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent and add a solution of HCl to precipitate the pure hydrochloride salt as described in the acid-base extraction protocol.

Visual Workflow for Column Chromatography:

Caption: Workflow for purification by column chromatography.

Purity Assessment: The Importance of Analytical Validation

After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Developing an HPLC Method:

A reverse-phase HPLC method is typically suitable for polar compounds like amine hydrochlorides.

Table 3: Suggested HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A standard reverse-phase column with good retention for polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC. |

| Gradient | Start with a low percentage of B and gradually increase | A gradient elution is often necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a standard analytical column. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The pyridine ring should have a strong UV absorbance. |